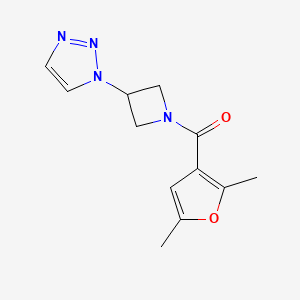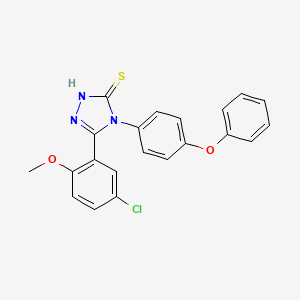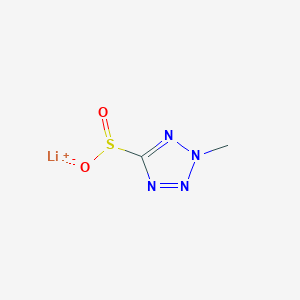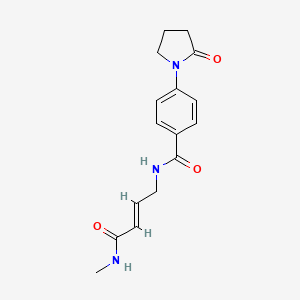![molecular formula C15H16N2O3S B2647325 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 663164-30-5](/img/structure/B2647325.png)
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. This compound has also been found to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and modulate neurotransmitter release. This compound has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also relatively easy to synthesize and purify. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. One area of interest is the development of new drugs based on this compound. This compound has been used as a lead compound for the development of new drugs, and there is potential for further optimization of its structure to improve its efficacy and reduce its toxicity. Another area of interest is the study of this compound's effects on other enzymes and cellular processes. This compound has been found to inhibit carbonic anhydrase and histone deacetylases, but there may be other targets that have not yet been identified. Finally, there is potential for the use of this compound in combination with other compounds for synergistic effects. This compound has been studied in combination with other drugs for its potential in cancer treatment, and there may be other combinations that have not yet been explored.
合成法
The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methylphenyl magnesium bromide to form the final product, this compound. The synthesis of this compound has been well-documented in the literature and has been optimized for high yield and purity.
科学的研究の応用
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17(2)13-7-5-12(6-8-13)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMTULKWNLUJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)

![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)
![1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2647260.png)



